SR 8278-d5
Description
Overview of REV-ERB Nuclear Receptors (REV-ERBα and REV-ERBβ) in Biological Systems
The REV-ERB proteins are members of the nuclear receptor superfamily of transcription factors, which are crucial regulatory components of the circadian clock. wikipedia.org There are two distinct forms of the receptor, REV-ERBα (alpha) and REV-ERBβ (beta), encoded by the NR1D1 and NR1D2 genes, respectively. wikipedia.orgmdpi.com These proteins are widely expressed in tissues with high metabolic activity, including the liver, skeletal muscle, adipose tissue, and brain. oup.com While they share many functions and can often compensate for each other, they also exhibit some isoform-specific roles. mdpi.comnih.gov
Structural and Functional Characteristics of REV-ERB Proteins
Structurally, REV-ERB proteins possess a unique architecture among nuclear receptors. nih.gov A key distinguishing feature is the lack of a C-terminal Activation Function-2 (AF-2) domain, a region essential for recruiting coactivators to initiate gene transcription. oup.commdpi.com This structural absence means that REV-ERBs function exclusively as transcriptional repressors. hapres.com
Their repressive action is carried out through two primary mechanisms. They can passively compete with transcriptional activators, such as the Retinoic acid-related Orphan Receptors (RORs), for the same DNA binding sites. mdpi.com More actively, they recruit corepressor complexes, most notably the Nuclear Receptor Corepressor (NCoR), which in turn brings in other proteins like Histone Deacetylase 3 (HDAC3) to silence gene expression. nih.govnih.govnih.gov
| Feature | REV-ERBα (NR1D1) | REV-ERBβ (NR1D2) |
| Gene Name | NR1D1 | NR1D2 |
| Primary Function | Transcriptional Repressor | Transcriptional Repressor |
| Key Structural Feature | Lacks Activation Function-2 (AF-2) domain | Lacks Activation Function-2 (AF-2) domain |
| Mechanism of Action | Recruits NCoR/HDAC3 corepressor complex; Competes with RORs | Recruits NCoR/HDAC3 corepressor complex; Competes with RORs |
| Endogenous Ligand | Heme | Heme |
Role of Heme as an Endogenous Ligand for REV-ERB
For years, REV-ERBα and REV-ERBβ were considered "orphan" receptors because their natural, internal ligand was unknown. It is now established that the porphyrin heme is the physiological ligand for both REV-ERB isoforms. nih.govnih.gov Heme, an essential molecule known for its role in oxygen transport in hemoglobin, binds directly to the ligand-binding domain of the REV-ERB proteins with a 1:1 stoichiometry. nih.gov This binding is not passive; it is a critical regulatory step. The binding of heme enhances REV-ERB's ability to recruit the NCoR corepressor, thereby increasing its power to repress the transcription of its target genes. oup.comnih.gov Thus, heme acts as an agonist, switching the receptor into its active, repressive state. nih.gov
Significance of REV-ERB in Transcriptional Regulation and Physiological Processes
As integral components of the body's molecular clock, REV-ERBs are fundamental to maintaining 24-hour circadian rhythms. wikipedia.org One of their most critical functions is the transcriptional repression of Bmal1, a core clock gene that drives the expression of many other clock components. wikipedia.orgijpsjournal.com By rhythmically suppressing Bmal1, REV-ERBs help create the feedback loops that generate daily oscillations in gene expression. nih.govyoutube.com
Beyond timekeeping, REV-ERBs link the circadian clock to systemic metabolism. nih.gov They regulate a wide array of physiological processes by controlling the expression of key metabolic genes. mdpi.comnih.govfrontiersin.org This regulation extends to:
Glucose Metabolism : REV-ERBs repress genes involved in gluconeogenesis (the production of glucose), such as G6Pase (Glucose-6-phosphatase) and PEPCK (Phosphoenolpyruvate carboxykinase). nih.govnih.gov
Lipid and Cholesterol Metabolism : They are involved in regulating genes related to lipid and bile acid synthesis, such as Cyp7A1 (Cholesterol 7α-hydroxylase), and influence plasma cholesterol levels. mdpi.comfrontiersin.orgnih.gov
Adipogenesis : REV-ERBs play a role in the differentiation of fat cells by inhibiting the expression of key regulators like PPARγ2 (Peroxisome proliferator-activated receptor gamma 2). frontiersin.org
Inflammation : The receptors modulate inflammatory responses by suppressing the expression of certain cytokines and other inflammatory mediators. nih.govfrontiersin.org
| Process Regulated by REV-ERB | Key Target Genes Repressed | Physiological Outcome |
| Circadian Rhythm | Bmal1, Clock | Maintenance of the core molecular clock |
| Glucose Homeostasis | G6Pase, PEPCK | Suppression of hepatic glucose production |
| Lipid & Bile Acid Metabolism | Srebf1, Cyp7A1 | Regulation of lipogenesis and bile acid synthesis |
| Adipogenesis | PPARγ2 | Inhibition of fat cell differentiation |
| Inflammation | Inflammatory Cytokines | Modulation of immune responses |
Identification and Role of SR 8278 as a Synthetic REV-ERB Antagonist
To study the function of REV-ERBs, researchers use synthetic molecules that can either mimic or block the effect of the natural ligand, heme. SR 8278 was the first synthetic molecule identified that acts as a REV-ERB antagonist. nih.govnih.gov An antagonist is a compound that blocks the receptor's normal action.
Structurally similar to the synthetic agonist GSK4112, SR 8278 works by preventing the heme-dependent repression of REV-ERB target genes. nih.govnih.gov By binding to the receptor, it blocks the action of endogenous heme, leading to a de-repression, or an increase, in the expression of genes that REV-ERB normally silences. nih.govresearchgate.net For instance, in liver cells, treatment with SR 8278 stimulates the expression of the gluconeogenic genes G6Pase and PEPCK. researchgate.nettocris.com This makes SR 8278 an invaluable chemical probe for investigating the physiological consequences of inhibiting REV-ERB activity in cellular and biochemical assays. nih.govresearchgate.net It has a reported EC₅₀ (half maximal effective concentration) for inhibiting REV-ERBα transcriptional repression of 0.47 μM. tocris.commedchemexpress.com
Rationale for Deuterium (B1214612) Labeling: SR 8278-d5 as a Stable Isotope-Labeled Research Analog
This compound is a stable isotope-labeled (SIL) version of SR 8278, where five specific hydrogen atoms have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as standard hydrogen. clearsynth.com This substitution, while chemically minor, provides significant advantages for research.
The primary rationale for deuterium labeling is to alter the compound's metabolic stability. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Many drug metabolism processes, particularly those carried out by cytochrome P450 enzymes, involve the breaking of a C-H bond as a rate-limiting step. juniperpublishers.com Due to the greater strength of the C-D bond, this metabolic process can be slowed down, a phenomenon known as the "kinetic isotope effect." symeres.comnih.gov
This increased metabolic stability can result in a longer biological half-life and reduced clearance rates for the deuterated compound compared to its non-deuterated parent. juniperpublishers.comsymeres.com Furthermore, SIL compounds like this compound are essential tools in quantitative analysis. symeres.com They are frequently used as internal standards in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the deuterated analog is chemically identical to the parent compound but has a different mass, it can be added to a biological sample in a known quantity to allow for highly accurate measurement of the concentration of the non-labeled compound (SR 8278). nih.gov
| Property | Hydrogen (¹H) | Deuterium (²H or D) |
| Isotopic Nature | Stable | Stable, Non-Radioactive |
| Atomic Mass | ~1 amu | ~2 amu |
| Bond Strength | C-H (Standard) | C-D (Stronger) |
| Metabolic Effect | Standard rate of metabolism | Slower rate of metabolism (Kinetic Isotope Effect) |
| Primary Research Use | N/A (Standard atom) | Internal standards, metabolic stability studies |
Properties
Molecular Formula |
C₁₈H₁₄D₅NO₃S₂ |
|---|---|
Molecular Weight |
366.51 |
Synonyms |
1,2,3,4-Tetrahydro-2-[[5-(methylthio)-2-thienyl]carbonyl]-3-isoquinolinecarboxylic Acid Ethyl Ester-d5 |
Origin of Product |
United States |
Pharmacological Characterization and Molecular Mechanisms of Sr 8278 D5 Action
Antagonistic Activity on REV-ERBα Transcriptional Repression
REV-ERBα (NR1D1) is a nuclear receptor that functions as a transcriptional repressor. researchgate.netwikipedia.orgmblbio.com Its repressive activity is dependent on the binding of its physiological ligand, heme, which facilitates the recruitment of corepressor proteins such as NCoR. nih.govresearchgate.net Antagonists of REV-ERBα, such as the SR 8278 analog, counteract this repression. nih.govresearchgate.net
Inhibition of Endogenous Heme-Dependent Repressor Activity in Cellular Assays
The SR 8278 analog has been shown to block the action of the endogenous agonist, heme, in cellular contexts. nih.gov In HepG2 cells, where endogenous heme levels maintain a tonic suppression of certain genes, treatment with the SR 8278 analog resulted in an increase in the expression of these genes, consistent with the compound blocking the effect of the endogenous agonist. nih.gov This indicates that the SR 8278 analog can inhibit the transcriptional repression mediated by endogenous heme-bound REV-ERBα. nih.govresearchgate.net
Modulation of Reporter Gene Expression (e.g., in HEK293 cells)
Studies utilizing reporter gene assays, such as those conducted in HEK293 cells, have demonstrated the modulatory effects of the SR 8278 analog on REV-ERBα activity. The SR 8278 analog inhibits REV-ERBα transcriptional repression. tocris.com Specifically, it has been shown to block the activity of REV-ERBα agonists, such as GSK4112, in these cell-based assays. tocris.comnih.gov While GSK4112 enhances REV-ERBα-dependent repression, the SR 8278 analog blocks this effect in cotransfection assays. nih.gov The SR 8278 analog is reported to inhibit REV-ERBα transcriptional repression with an EC50 of 0.47 μM. tocris.comabcam.comselleck.cn
Table 1: SR 8278 Analog Activity in Cellular Assays
| Assay Type | Cell Line | Observed Effect | Relevant Parameter (SR 8278) | Value | Citation |
| Transcriptional Repression | N/A | Inhibition of REV-ERBα transcriptional repression | EC50 | 0.47 μM | tocris.comabcam.comselleck.cn |
| Agonist Activity Blockade | HEK293 | Blocks activity of GSK4112 (agonist) | N/A | N/A | tocris.comnih.gov |
| Endogenous Heme Activity Blockade | HepG2 | Increases expression of target genes | N/A | N/A | nih.gov |
Comparative Analysis of SR 8278-d5 (as SR 8278 analog) with Other Synthetic REV-ERB Ligands
The SR 8278 analog is notable as the first identified synthetic antagonist of REV-ERBα. nih.govresearchgate.net In comparison to other synthetic REV-ERB ligands, such as the agonist GSK4112, the SR 8278 analog exhibits a distinct mode of action by blocking transcriptional repression rather than inducing it. nih.govresearchgate.net In cell-based assays, the SR 8278 analog has been reported to be considerably more potent than GSK4112. nih.gov Other synthetic REV-ERB ligands mentioned in research include agonists like SR9009 and SR9011. wikipedia.orgnih.govgoogle.com These compounds, derived from GSK4112, have shown suitability for in vivo studies, unlike the SR 8278 analog which has poor pharmacokinetic properties limiting its use primarily to biochemical and cell-based assays. nih.govgoogle.comnih.gov
Characterization of Specific Molecular Interactions with REV-ERBα
REV-ERBα, like other nuclear receptors, contains a ligand-binding domain (LBD). wikipedia.org The physiological ligand, heme, binds to this domain. nih.govresearchgate.net While X-ray crystal structures demonstrating the binding of antagonist ligands like the SR 8278 analog to REV-ERBα were not available in the provided information, computational methods such as Gaussian accelerated molecular dynamics (GaMD) simulations have been employed to investigate the binding pathway of the SR 8278 analog to the receptor's orthosteric site. nih.gov These simulations can predict the ligand binding pathway and identify important amino acid residues involved in the binding of the SR 8278 analog. nih.gov The ligand binding pocket of REV-ERB is suggested to be flexible and capable of accommodating various ligand scaffolds. researchgate.net
Regulation of Gene Expression and Cellular Pathways by Sr 8278 D5 As Sr 8278 Analog
Impact on Metabolic Gene Expression
REV-ERBα plays a role in regulating metabolic pathways, including glucose and lipid metabolism. nih.govtocris.com Antagonizing REV-ERBα with SR 8278 affects the expression of genes central to these processes. nih.govsigmaaldrich.comabcam.comcaymanchem.comrndsystems.com
Regulation of Gluconeogenesis-Related Genes (e.g., G6Pase, PEPCK)
Studies have demonstrated that SR 8278 treatment leads to a significant increase in the expression of key gluconeogenesis genes, such as Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate (B93156) carboxykinase (PEPCK), in liver cells. nih.govsigmaaldrich.comabcam.comrndsystems.comcaymanchem.comrndsystems.commerckmillipore.com REV-ERBα typically suppresses the expression of these genes, and its inhibition by SR 8278 blocks this repressive action. nih.govacs.org This suggests that SR 8278, as an analog, could influence glucose production by upregulating these enzymes.
Table 1: Effect of SR 8278 on Gluconeogenesis Gene Expression in HepG2 Cells
| Gene | Effect of SR 8278 Treatment | Reference |
| G6Pase | Increased expression | nih.govsigmaaldrich.comabcam.comrndsystems.comcaymanchem.comrndsystems.commerckmillipore.com |
| PEPCK | Increased expression | nih.govsigmaaldrich.comabcam.comrndsystems.comcaymanchem.comrndsystems.commerckmillipore.com |
Influence on Lipid Metabolism Genes
REV-ERB receptors are known to play a central role in lipid homeostasis and metabolism. tocris.com While the provided search results specifically mention SR 8278's impact on BMAL1 and a key enzyme in lipid biosynthesis, GPAM, in the context of hepatocellular carcinoma, a direct comprehensive list of affected lipid metabolism genes by SR 8278 is not extensively detailed. SR 8278 treatment was shown to decrease GPAM expression in hepatocellular carcinoma cells. ijbs.com
Modulation of Circadian Clock Gene Transcripts (e.g., Bmal1)
REV-ERBα is a critical component of the molecular circadian clock machinery, acting as a repressor of Bmal1 transcription. nih.govtocris.comresearchgate.netresearchgate.net By antagonizing REV-ERBα, SR 8278 has been shown to enhance the expression of Bmal1. physiology.orgresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.net This modulation of Bmal1 expression by SR 8278 highlights its influence on the core circadian feedback loop. tocris.comresearchgate.net
Table 2: Effect of SR 8278 on Bmal1 Gene Expression
| Gene | Effect of SR 8278 Treatment | Context | Reference |
| Bmal1 | Increased expression | Rat uterus endometrium stromal cells | physiology.org |
| Bmal1 | Increased expression | alphaTC1-9 cells and mouse primary alpha cells | researchgate.net |
| Bmal1 | Increased expression | Cartilage explants and human chondrocytes | nih.govresearchgate.net |
| Bmal1 | Increased expression | NTert keratinocytes | biorxiv.org |
| Bmal1 | Increased expression | Hepatocellular carcinoma cells | ijbs.com |
| Bmal1 | Increased expression | U2OS cells | researchgate.net |
| Bmal1 | Increased expression | Goldfish hepatic cells | researchgate.net |
| Bmal1 | Increased expression | Human HaCaT keratinocytes | researchgate.net |
Effects on Cell Proliferation and Differentiation Genes
SR 8278's role as a REV-ERBα antagonist extends to influencing genes involved in cell proliferation and differentiation processes. physiology.orgwikipedia.orgresearchgate.net
Regulation of Bone Morphogenetic Protein Genes
Research indicates that SR 8278 enhances the expression of bone morphogenetic protein (BMP) genes. focusbiomolecules.comphysiology.orgwikipedia.orgdntb.gov.ua Specifically, in rat uterus endometrium stromal cells, treatment with SR 8278 led to an increase in the expression of core BMP genes, including Bmp2, Bmp4, Bmp6, and Bmp7. physiology.org This suggests that REV-ERBα typically functions as a transcriptional silencer for these BMP genes. physiology.org
Table 3: Effect of SR 8278 on Bone Morphogenetic Protein Gene Expression in Rat Uterus Endometrium Stromal Cells
| Gene | Effect of SR 8278 Treatment | Reference |
| Bmp2 | Increased expression | physiology.org |
| Bmp4 | Increased expression | physiology.org |
| Bmp6 | Increased expression | physiology.org |
| Bmp7 | Increased expression | physiology.org |
| Bmp1 | Not significantly affected | physiology.org |
| Bmp8a | Not significantly affected | physiology.org |
Influence on Osteosarcoma Cell Proliferation via mTOR Signaling Pathway
Studies have explored the effects of nuclear receptor modulators, including SR 8278, on osteosarcoma cell proliferation. researchgate.netnih.gov Research suggests that SR 8278 can inhibit osteosarcoma cell growth. researchgate.net This inhibitory effect may be mediated through the regulation of the mTOR signaling pathway. researchgate.netnih.gov Transcriptomic and immunoblotting analyses have indicated that nuclear receptor modulators, including SR 8278, may inhibit osteosarcoma cell growth by influencing the PI3K/AKT/mTOR and ERK/mTOR pathways. researchgate.netnih.gov
Cellular Signaling Cascade Modulation
Research into the effects of SR 8278 has revealed its influence on several key cellular signaling pathways. As a REV-ERB antagonist, SR 8278 can impact downstream processes regulated by this nuclear receptor. Studies have explored its role in modulating metabolic pathways and its potential implications in various disease models wikipedia.orgasm.org. Beyond its direct transcriptional effects via REV-ERB, SR 8278 has been shown to affect critical cellular functions, including mitochondrial dynamics and calcium homeostasis.
Impact on Mitochondrial Function and Dynamics (e.g., Mitochondrial Fission Proteins like Drp1)
Mitochondrial function and dynamics, including processes like fission and fusion, are vital for cellular health and energy homeostasis. Dysregulation of these processes is implicated in various pathological conditions. Studies investigating the effects of SR 8278 have provided evidence of its influence on mitochondrial dynamics, particularly concerning the mitochondrial fission protein Dynamin-related protein 1 (Drp1).
Research in a Parkinson's disease model demonstrated that treatment involving SR 8278 affected the protein expression levels of phospho-Drp1 at serine 616 (Ser616). Phosphorylation of Drp1 at Ser616 is known to promote mitochondrial fission. While the precise mechanism by which SR 8278 modulates Drp1 phosphorylation requires further investigation, these findings suggest a link between REV-ERB antagonism and the machinery controlling mitochondrial shape and distribution within the cell.
Preliminary data regarding the effect of SR 8278 on phospho-Drp1 Ser616 levels in a specific model is presented in the table below, based on observations from research in a Parkinson's disease context.
| Treatment Group | Relative Phospho-Drp1 Ser616 Protein Expression |
| Control | Baseline |
| MPTP | Increased |
| MPTP + SA | Decreased compared to MPTP |
| MPTP + SA + SR | Tendency to increase compared to MPTP + SA |
Alterations in Intracellular Calcium Signaling
Intracellular calcium signaling is a fundamental process regulating a multitude of cellular activities, including neurotransmission, muscle contraction, and gene expression. Alterations in calcium homeostasis can have significant consequences for cellular function and viability. Research indicates that SR 8278 can influence intracellular calcium dynamics.
One study reported that SR 8278 decreased intracellular calcium signals in alphaTC1-9 cells and mouse primary alpha cells. This finding suggests that REV-ERB antagonism may impact calcium handling within these specific cell types.
Further research has explored the connection between REV-ERB (NR1D1) and calcium homeostasis in skeletal muscle. These studies indicate that NR1D1 controls sarcoplasmic reticulum (SR) calcium homeostasis by repressing myoregulin. Myoregulin is an inhibitor of SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase), a pump responsible for re-uptaking calcium into the SR. Therefore, by antagonizing REV-ERB, SR 8278 could potentially influence SERCA activity and consequently alter intracellular calcium concentrations and SR calcium stores.
The modulation of intracellular calcium signaling by SR 8278 highlights another avenue through which this compound, and by extension its analog SR 8278-d5 in research applications, can impact cellular function.
| Cell Type | Effect of SR 8278 on Intracellular Calcium | Relevant Mechanism (SR 8278/NR1D1) |
| alphaTC1-9 cells | Decreased intracellular calcium signals | Not explicitly detailed in source |
| Mouse primary alpha cells | Decreased intracellular calcium signals | Not explicitly detailed in source |
| Skeletal muscle cells | Potential alteration via myoregulin repression | Repression of myoregulin, a SERCA inhibitor |
These findings collectively demonstrate that SR 8278, the non-deuterated analog of this compound, exerts effects on crucial cellular signaling pathways, including those governing mitochondrial dynamics and intracellular calcium levels. The use of this compound in research allows for further exploration of these effects, potentially aiding in understanding the metabolic fate and distribution of the compound while studying its biological activities.
This compound is an isotopically labeled analog of the synthetic compound SR 8278, which functions as an antagonist of the nuclear heme receptor REV-ERB cymitquimica.combiomall.in. REV-ERB receptors, specifically REV-ERBα and REV-ERBβ, are key components of the mammalian circadian clock and play significant roles in regulating a wide array of physiological processes, including metabolism and inflammation researchgate.netbiorxiv.orgfrontiersin.orgresearchgate.net. As an antagonist, SR 8278 inhibits the transcriptional repression activity of REV-ERBα researchgate.netmedchemexpress.comtocris.combertin-bioreagent.comabcam.comrndsystems.comnih.gov. The use of this compound in research allows for specific investigations, often related to the metabolic fate or analytical detection of SR 8278, while serving as a functional analog in biological studies where the isotopic labeling does not significantly alter the compound's activity.
Preclinical and Biological System Investigations Utilizing Sr 8278 D5 As Sr 8278 Analog
Studies in Metabolic Homeostasis and Energy Balance Beyond their role in the circadian clock, REV-ERB receptors are critical regulators of metabolic pathways, influencing glucose and lipid metabolism, adipogenesis, and energy expenditureresearchgate.netbiorxiv.orgfrontiersin.orgmedchemexpress.combertin-bioreagent.comrndsystems.comnih.govgenecards.orgglpbio.comwikipedia.orgabbexa.comepa.govresearchgate.net. SR 8278, as a REV-ERB antagonist, has been employed to dissect these metabolic functions.
Regulation of Glucagon (B607659) Secretion in Pancreatic Alpha-Cells SR 8278 has been instrumental in studies investigating the role of REV-ERBα in regulating glucagon secretion from pancreatic alpha-cellsbertin-bioreagent.comfocusbiomolecules.comglpbio.complos.orgnih.gov. Research has shown that while a REV-ERBα agonist increased glucagon secretion and intracellular calcium signals in alphaTC1-9 cells and mouse primary alpha-cells, SR 8278 produced the opposite effectplos.orgnih.gov. This indicates that REV-ERBα acts as an intracellular regulator of glucagon secretion, and its antagonism by SR 8278 leads to decreased glucagon releaseplos.orgnih.gov. This regulatory mechanism in pancreatic alpha-cells is suggested to involve the AMPK/Nampt/Sirt1 pathwayplos.orgnih.gov.
Below is a representation of the observed effects of SR 8278 and a REV-ERB agonist (GSK4112) on glucagon secretion:
| Treatment (in alphaTC1-9 cells) | Effect on Glucagon Secretion | Effect on Intracellular Calcium Signals |
| REV-ERBα Agonist (GSK4112) | Increased (1.6 fold) plos.org | Increased plos.orgnih.gov |
| REV-ERBα Antagonist (SR 8278) | Decreased focusbiomolecules.complos.orgnih.gov | Decreased focusbiomolecules.complos.org |
Broader Metabolic Impact in Hepatic and Other Systems SR 8278 has demonstrated broader metabolic impacts, particularly in hepatic and other systems involved in energy balance. As a REV-ERBα antagonist, SR 8278 stimulates the expression of key genes involved in gluconeogenesis, such as glucose 6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), in liver cells (HepG2 cells)tocris.combertin-bioreagent.comrndsystems.comnih.govglpbio.com. This is in contrast to REV-ERB agonists, which suppress the expression of these genesnih.gov.
REV-ERB receptors also influence lipid metabolism, including the regulation of apolipoprotein C3 (APOC3) expression and the activity of sterol response element-binding proteins (SREBPs) genecards.org. Furthermore, antagonism of REV-ERB has been shown to promote homocysteine catabolism and ammonia (B1221849) clearance, highlighting a role in amino acid metabolism epa.gov. These findings underscore the extensive involvement of REV-ERB in coordinating various facets of metabolic homeostasis, which can be modulated by compounds like SR 8278.
Neurological and Neurodegenerative Disease Research Models Research has implicated REV-ERB receptors in neurological functions and their dysregulation in neurodegenerative diseasesbiorxiv.orggenecards.org. SR 8278 has been utilized in research models of conditions such as Duchenne muscular dystrophy, Alzheimer's disease, and Parkinson's diseasemedchemexpress.comnih.govwikipedia.orgmedchemexpress.comresearchgate.netbiomolther.orgnih.gov.
In models of Parkinson's disease, SR 8278 has shown potential therapeutic effects. It has been reported to attenuate behavioral deficits and the loss of dopaminergic neurons biomolther.org. Specifically, in 6-OHDA-lesioned mice, SR 8278 treatment restored the binding activities of REV-ERBα and NURR1 to the tyrosine hydroxylase promoter, leading to elevated tyrosine hydroxylase expression in the ventral tegmental area medchemexpress.comnih.gov. This suggests that targeting REV-ERBα with antagonists like SR 8278 could be a strategy for addressing mood disorders and circadian disturbances associated with Parkinson's disease nih.gov.
In the context of Alzheimer's disease, pharmacological inhibition of REV-ERBs with SR 8278 has been shown to stimulate microglial uptake of fibrillar amyloid-beta (fAβ1-42) and increase the transcription of BMAL1 in a mouse model (5XFAD) nih.gov. SR 8278 also promoted the polarization of microglia towards a phagocytic M2-like phenotype nih.gov. These findings suggest that targeting REV-ERBs with antagonists may offer a novel strategy for controlling amyloid-beta clearance and neuroinflammation in Alzheimer's disease wikipedia.orgnih.gov.
Investigation in Parkinson's Disease Models (e.g., MPTP-induced, 6-OHDA-lesioned mice)
Studies using SR 8278 in Parkinson's disease (PD) models, such as 6-hydroxydopamine (6-OHDA)-lesioned mice, have explored its impact on motor and non-motor symptoms. In 6-OHDA-lesioned mice, SR 8278 has been shown to exert antidepressant and anxiolytic effects in a circadian time-dependent manner. medchemexpress.comnih.govnih.govresearchgate.net This treatment also restored the circadian rhythm of mood-related behaviors in these models. medchemexpress.comnih.govnih.govresearchgate.net Investigations into the mechanism of action revealed that SR 8278 treatment restored the binding activities of REV-ERBα and NURR1 to the tyrosine hydroxylase (TH) promoter. medchemexpress.comnih.govnih.gov This restoration led to elevated TH expression in the ventral tegmental area (VTA) of 6-OHDA-injected mice, particularly at subjective dawn. nih.govnih.gov Reduced TH protein levels in the VTA caused by 6-OHDA lesion were restored to levels seen in control mice only at subjective dawn following SR 8278 treatment, indicating a time-dependent action. researchgate.net Furthermore, SR 8278 treatment recovered emotion-related disorders in a circadian time-dependent manner in 6-OHDA-lesioned mice. nih.gov Another study using the MPTP-induced PD model in mice indicated that treatment with SR8278, along with sinapic acid, reversed the protein expression of phospho-Drp1 Ser616 and REV-ERBα. biomolther.org
Restoration of Mood-Related Behaviors and Circadian Rhythms in Disease Models
Research, particularly in 6-OHDA-lesioned mouse models of Parkinson's disease, has demonstrated the ability of SR 8278 to restore mood-related behavioral deficits and circadian rhythms. medchemexpress.comnih.govnih.govresearchgate.net These models exhibit increased depression- and anxiety-like behaviors, specifically at subjective dawn. nih.govnih.govresearchgate.net Administration of SR 8278 showed antidepressant and anxiolytic effects that were dependent on the circadian time, effectively restoring the disrupted circadian rhythm of these behaviors. medchemexpress.comnih.govnih.govresearchgate.net The mechanism involves the restoration of atypical binding activities of REV-ERBα and NURR1 to the TH promoter, which are altered by the 6-OHDA lesion. nih.govnih.gov This restoration by SR 8278 leads to increased TH expression in the VTA, contributing to the observed behavioral recovery. nih.govnih.gov
Exploratory Research in Duchenne Muscular Dystrophy Models
Exploratory research has investigated the potential of SR 8278 in models of Duchenne Muscular Dystrophy (DMD). In mdx mice, a model for DMD, SR 8278 treatment has been shown to increase lean mass and improve muscle function. nih.govthno.org The compound also decreased muscle fibrosis and muscle protein degradation in these mice. nih.gov These beneficial effects are suggested to involve the stimulation of the Notch and Wnt signaling pathways, leading to an increase in the satellite cell pool. nih.gov Researchers have also observed that SR 8278 improved muscle architecture and decreased fibrosis in DMD mice. musculardystrophynews.com Antagonizing REV-ERB with SR 8278 led to an increase in factors involved in myogenesis, promoting the formation of muscle tissue and stabilizing lean muscle mass. musculardystrophynews.com Treatment with SR 8278 also resulted in increased production of mitochondria. musculardystrophynews.com These findings suggest that targeting REV-ERB with antagonists like SR 8278 could be a potential therapeutic strategy for DMD. nih.govmusculardystrophynews.com
Exploratory Research in Alzheimer's Disease Models
SR 8278 has been explored in the context of Alzheimer's disease (AD) models. Studies using the 5XFAD mouse model of AD have indicated that pharmacological inhibition of REV-ERBs with SR 8278 stimulates microglial uptake of fibrillar amyloid-beta (fAβ1-42) and increases the transcription of BMAL1. researchgate.netnih.gov SR 8278 treatment also promoted the polarization of microglia towards a phagocytic M2-like phenotype, characterized by increased P2Y12 receptor expression. researchgate.netnih.gov Genetic deletion of Rev-erbα in the 5XFAD model resulted in a decrease in amyloid plaque number and size and prevented plaque-associated increases in disease-associated microglia markers. researchgate.netnih.gov These results suggest that targeting REV-ERBs with compounds like SR 8278 could represent a strategy for influencing amyloid-beta clearance and neuroinflammation in AD. researchgate.netnih.gov
Studies in Reproductive Biology
Analysis of Circadian Clock Gene Co-alterations in Human Placenta (in vitro/ex vivo research)
Research involving the analysis of circadian clock gene co-alterations in human placenta has utilized SR 8278. One study investigated co-alterations of circadian clock gene transcripts in human placenta in the context of preeclampsia and cited the use of SR 8278. tocris.com This suggests that SR 8278 may be employed as a tool in in vitro or ex vivo research to explore the role of REV-ERB in the circadian clock machinery within human placental tissue and its potential implications in pregnancy-related conditions.
Advanced Methodological Approaches Employing Sr 8278 D5
Rationale and Principles of Stable Isotope Labeling in Chemical Biology
Stable isotope labeling is a technique that utilizes non-radioactive isotopes of elements, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), to label specific atoms within a molecule metwarebio.comontosight.aicreative-proteomics.com. The fundamental principle is that stable isotopes possess identical chemical properties to their naturally abundant counterparts but differ in mass due to the varying number of neutrons ontosight.aicreative-proteomics.com. This mass difference allows researchers to distinguish between labeled and unlabeled molecules using mass spectrometry (MS) ontosight.aicreative-proteomics.com.
The rationale behind using stable isotope labeling in chemical biology is to enable precise tracking and quantification of molecules within biological systems without altering their chemical behavior ontosight.aicreative-proteomics.com. By incorporating stable isotopes into a compound like SR 8278 to create SR 8278-d5, researchers can follow its metabolic fate, determine its concentration, and study its interactions with biological molecules ontosight.ainumberanalytics.com. This approach is particularly valuable in complex biological matrices where isolating and quantifying specific compounds can be challenging nih.gov. Stable isotope labeling is a cornerstone technique in fields such as proteomics, metabolomics, and pharmacokinetics ontosight.ai.
Quantitative Analysis in Complex Biological Samples
Quantitative analysis of SR 8278 in complex biological samples, such as plasma or tissue, often relies on highly sensitive and specific analytical techniques. The use of this compound plays a significant role in enhancing the accuracy and reliability of these measurements.
Development and Validation of Chromatographic-Mass Spectrometric Methods (e.g., UPLC-QTOF-MS, LC-MS/MS)
Chromatographic-mass spectrometric methods, such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely used for the analysis of small molecules in biological matrices due to their high sensitivity, selectivity, and ability to handle complex samples nih.govnih.govscirp.org.
The development and validation of these methods for compounds like SR 8278 involve optimizing chromatographic separation to resolve the analyte from interfering substances and tuning the mass spectrometer to detect and quantify the target molecule and its labeled analog scirp.orgnih.gov. LC-MS/MS, for instance, involves the fragmentation of ions and detection of specific product ions, providing a high degree of specificity nih.govfrontiersin.org. UPLC-QTOF-MS offers high resolution and accurate mass measurements, which can be beneficial for identifying and quantifying compounds in complex mixtures nih.govresearchgate.netacs.org.
A validated UPLC-MS/MS method has been developed to quantify SR 8278 in vivo, demonstrating a wide linearity range, low limit of quantification, and good recovery nih.gov. Such methods are crucial for accurately determining the concentration of SR 8278 in biological samples, which is essential for pharmacokinetic and distribution studies nih.gov.
Application of this compound as an Internal Standard in Analytical Assays
The application of this compound as an internal standard is a critical aspect of quantitative analysis using mass spectrometry. An internal standard is a known amount of a substance added to a sample before analysis to compensate for variations that can occur during sample preparation, chromatography, and mass spectrometry detection .
Ideally, an internal standard should be chemically similar to the analyte but distinguishable by the detection method. Stable isotope-labeled analogs like this compound are considered ideal internal standards because they behave almost identically to the non-labeled analyte (SR 8278) throughout the analytical process, including extraction efficiency, ionization efficiency, and chromatographic retention time shoko-sc.co.jp. However, they can be differentiated by their mass in the mass spectrometer shoko-sc.co.jp.
By adding a known quantity of this compound to biological samples containing SR 8278, the ratio of the peak areas or signal intensities of SR 8278 to this compound can be used to accurately quantify the amount of SR 8278 present in the original sample wikipedia.org. This approach accounts for potential matrix effects and variations in instrument performance, leading to more accurate and reproducible quantitative results shoko-sc.co.jp. The use of deuterated standards, while generally beneficial, requires careful validation to assess potential isotope exchange or scrambling effects, particularly if deuterium is placed at exchangeable positions shoko-sc.co.jp.
Research on Pharmacokinetics and Distribution
Pharmacokinetics (PK) is the study of how a substance is absorbed, distributed, metabolized, and excreted by the body. Understanding the PK of SR 8278 is crucial for evaluating its behavior in biological systems. Stable isotope labeling with this compound is a valuable tool in these studies.
Tracing and Quantification of SR 8278 in Biological Systems using this compound
The use of this compound allows for the tracing and accurate quantification of SR 8278 in biological systems ontosight.airesearchgate.net. By administering or introducing SR 8278 into a biological system and using this compound as an internal standard during analysis, researchers can precisely measure the concentration of SR 8278 in various biological matrices over time ontosight.ainih.gov.
This enables the determination of key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) nih.gov. These parameters provide insights into how the body handles SR 8278, including its absorption rate, how widely it distributes throughout the tissues, how quickly it is metabolized, and how it is eliminated nih.gov. Studies employing UPLC-MS/MS have successfully characterized the PK behaviors of SR 8278 in animal models nih.gov.
Metabolomic Profiling Studies Using Isotope-Labeled Analogs
Metabolomic profiling involves the comprehensive study of all metabolites within a biological system numberanalytics.comnih.gov. Isotope-labeled analogs, including those of SR 8278, can be used in metabolomic studies to trace the metabolic fate of the parent compound and identify its metabolites numberanalytics.comjinpanlab.com.
By administering isotopically labeled SR 8278 (e.g., with ¹³C or deuterium at specific positions), researchers can track the incorporation of the label into downstream metabolic products numberanalytics.com. Analysis using techniques like LC-MS can then identify and quantify these labeled metabolites, providing a detailed picture of how SR 8278 is transformed within the biological system numberanalytics.comnih.gov. This can help in understanding the metabolic pathways involved and identifying potential active or inactive metabolites. While the search results did not provide specific metabolomic profiling studies directly using this compound, the principle of using isotope-labeled analogs for such studies is well-established in metabolomics research numberanalytics.comjinpanlab.com.
Elucidation of Metabolic Fluxes and Pathways
The use of isotopically labeled compounds is a fundamental approach in the study of metabolic processes, allowing researchers to trace the movement of substrates through biochemical pathways and quantify metabolic fluxes. Deuterium labeling, as seen in this compound, is a common method employed for this purpose. By introducing a molecule with a stable isotopic label, its fate and the transformations it undergoes within a biological system can be monitored using techniques such as mass spectrometry.
Use in Cholesterol Metabolism Studies
While specific published studies detailing the use of this compound directly in cholesterol metabolism studies were not extensively found in the provided search results, the parent compound, SR 8278, is an antagonist of Rev-Erbα, a nuclear receptor known to influence metabolic pathways. tocris.comwikipedia.org Rev-Erbα is implicated in the regulation of lipid metabolism, which is intrinsically linked to cholesterol homeostasis. The principle of using deuterium-labeled compounds to trace cholesterol metabolism is well-established, with examples like D5-cholesterol being used as tracers to measure cholesterol fluxes. Therefore, this compound, as a labeled analog of a metabolically relevant compound, holds potential for similar applications in tracing the metabolic fate of SR 8278 itself or as a tool in studies investigating the metabolic pathways influenced by Rev-Erbα activity, including aspects of cholesterol metabolism. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules.
Broader Applications in Tracing Substrate and Product Flow
Beyond specific applications in cholesterol metabolism, deuterium-labeled compounds like this compound are broadly applicable in tracing the flow of substrates and products in various metabolic pathways. By administering this compound to a biological system, researchers can utilize mass spectrometry to detect and quantify the labeled compound and its downstream metabolites. This allows for the elucidation of metabolic routes, the identification of metabolic intermediates, and the assessment of reaction rates within complex biological networks. The incorporation of five deuterium atoms in this compound provides a distinct mass shift compared to the unlabeled compound, facilitating its detection and analysis in biological matrices. This technique is invaluable for understanding how a compound is processed, transformed, and eliminated by an organism or a cellular system.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful technique for determining the structure, dynamics, and interactions of molecules. The use of isotopic labeling, particularly with deuterium, plays a significant role in enhancing the capabilities of NMR, especially for larger or more complex molecular systems.
Structural Elucidation and Conformational Dynamics of SR 8278 and its Interacting Biomacromolecules
NMR spectroscopy can be employed to elucidate the three-dimensional structure and study the conformational dynamics of small molecules like SR 8278. When studying the interaction of SR 8278 with biomacromolecules, such as proteins (e.g., Rev-Erbα), NMR can provide insights into binding sites, conformational changes upon binding, and the kinetics of interaction. While direct studies on the NMR of this compound interacting with biomacromolecules were not detailed in the provided results, the principle of using NMR to study such interactions is well-established. Deuterium labeling can be particularly useful in these studies, as discussed in the following subsection.
Utilization of Deuterium Labeling for Signal Simplification and Sensitivity Enhancement in NMR
Deuterium labeling in NMR spectroscopy offers several advantages. Deuterium nuclei have different NMR properties compared to protons, including a different resonance frequency and a smaller magnetic moment. Replacing protons with deuterons in a molecule like SR 8278 to create this compound can lead to significant simplification of ¹H NMR spectra by reducing complex spin-spin coupling patterns. This simplification makes it easier to resolve and assign signals, particularly in crowded spectra that can arise from molecules with many protons or when studying interactions with large biomolecules.
Future Research Directions and Unexplored Avenues for Sr 8278 D5
Discovery of Novel REV-ERB Target Genes and Pathways
While known REV-ERB target genes involved in processes like gluconeogenesis (e.g., G6Pase and PEPCK) have been identified and their expression modulated by SR 8278, the full spectrum of genes and pathways regulated by REV-ERB remains to be elucidated tocris.comnih.govnih.gov. Future research can leverage SR 8278-d5 in combination with advanced genomic techniques such as RNA sequencing (RNA-seq) and ChIP-sequencing (ChIP-seq) to identify novel direct and indirect REV-ERB targets. Studies have already used RNA-seq to identify genes impacted by SR 8278 treatment in specific cell lines researchgate.net. Utilizing this compound in such studies could provide clearer insights into target modulation by the compound, especially in complex biological systems or in vivo models where metabolic breakdown of SR 8278 might confound results. This could lead to the discovery of previously unknown roles for REV-ERB in various physiological and pathological processes.
Advanced Structural Biology Studies of REV-ERB-Ligand Interactions Utilizing this compound
Despite the importance of REV-ERB as a drug target, there is a notable lack of available X-ray crystal structures of REV-ERB bound to synthetic ligands like SR 8278 biorxiv.orgresearchgate.net. Such structural information is crucial for understanding the precise binding mode of antagonists and for the rational design of more potent and selective modulators. Future research should focus on obtaining high-resolution structural data of REV-ERBα and REV-ERBβ in complex with this compound. Techniques such as X-ray crystallography or cryo-electron microscopy could be employed. Computational methods, such as Gaussian accelerated molecular dynamics (GaMD) simulations, have been used to predict the binding pathway and conformational changes of REV-ERBα upon binding SR 8278, revealing novel conformational states that facilitate ligand binding biorxiv.org. Utilizing this compound in these structural and computational studies could provide valuable insights into the interaction dynamics, potentially revealing subtle differences in binding compared to the non-deuterated form that could inform the design of next-generation ligands. Understanding these interactions at an atomic level is essential for structure-based drug discovery efforts targeting REV-ERB.
Development of Next-Generation Research Probes Based on this compound Scaffold
SR 8278 represents a unique chemical tool for probing REV-ERB function and serves as a starting point for the development of optimized antagonists nih.govnih.gov. Future research can focus on using the SR 8278 scaffold, potentially incorporating deuterium (B1214612) labeling as in this compound, to design and synthesize next-generation research probes with improved potency, selectivity, and pharmacokinetic properties. The limited availability of selective small molecule modulators has hindered the exploration of REV-ERB in more physiological contexts biorxiv.org. Developing novel probes based on the this compound scaffold could involve structural modifications to enhance target affinity, improve metabolic stability (building on the inherent property of the deuterated form), and potentially introduce functionalities for imaging or targeted delivery. High-throughput screening and medicinal chemistry efforts, guided by structural insights obtained from studies mentioned in Section 6.2, will be crucial in this endeavor. These new probes would be invaluable tools for dissecting REV-ERB's roles in complex biological systems.
Systems Biology Approaches to Elucidate Network-Level Effects of REV-ERB Modulation
REV-ERBs are integral components of the circadian clock machinery and are deeply interconnected with metabolic and inflammatory pathways biorxiv.orgmdpi.comfrontiersin.org. Modulating REV-ERB activity with compounds like SR 8278 can have widespread effects on biological networks. Future research should employ systems biology approaches to comprehensively understand the network-level consequences of REV-ERB modulation by this compound. This could involve integrating data from transcriptomics, proteomics, metabolomics, and lipidomics studies in response to this compound treatment in various cell types and tissues. Analyzing these large datasets using computational modeling and network analysis tools can reveal how REV-ERB antagonism impacts interconnected pathways and biological processes. Such studies could identify key nodes and feedback loops regulated by REV-ERB, providing a more holistic understanding of its physiological functions and its involvement in disease states. The increased stability of this compound could be advantageous in these studies, allowing for more consistent exposure levels and clearer interpretation of downstream effects on complex biological networks.
Q & A
Q. How can machine learning improve the prediction of this compound’s stability in novel experimental conditions?
- Methodological Answer : Train models on curated datasets of deuterated compounds, incorporating descriptors like logP, deuterium position, and solvent polarity. Validate with leave-one-out cross-validation and external test sets. Prioritize interpretable models (e.g., SHAP analysis) to identify critical stability drivers .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
